chemical structure of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
chemical structure of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
Executive Summary & Structural Pharmacophore
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a critical synthetic intermediate and pharmacophore scaffold in the design of purine nucleoside analogs. Belonging to the 9-deazapurine class (biogenic numbering), this molecule replaces the N9 nitrogen of the natural purine core with a carbon atom, rendering the glycosidic bond (in nucleosides) or the alkyl chain (in acyclic analogs) resistant to enzymatic cleavage by purine nucleoside phosphorylases (PNP).[1]
The 2,4-dimethoxy substitution pattern serves two primary roles in drug development:
-
Prodrug/Lipophilicity Enhancement: The methoxy groups mask the polar lactam/amine functionalities found in guanine or xanthine, improving membrane permeability.
-
Synthetic Versatility: The methoxy groups act as masked carbonyls (via acid hydrolysis) or leaving groups for further nucleophilic aromatic substitution (
), allowing the installation of amines or other nucleophiles.
Nomenclature & Numbering Systems
Confusion often arises between IUPAC systematic numbering and biogenic (purine) numbering. This guide utilizes IUPAC for chemical synthesis descriptions but references Purine numbering for biological context.
| Position | IUPAC (Systematic) | Purine (Biogenic) | Significance |
| Core | Pyrrolo[3,2-d]pyrimidine | 9-Deazapurine | Isostere of Purine |
| N1 | N1 | N1 | H-bond acceptor |
| C2 | C2 | C2 | Methoxy substituent (mimics C=O or C-NH2) |
| N3 | N3 | N3 | H-bond acceptor |
| C4 | C4 | C6 | Methoxy substituent (mimics C=O) |
| N5 | N5 | N7 | Critical: Pyrrole nitrogen (Acidic proton) |
| C6 | C6 | C8 | Electrophilic in some oxidations |
| C7 | C7 | C9 | The "Deaza" carbon; site of C-glycosylation |
Synthetic Pathways
The synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine generally proceeds via two strategies: De Novo Ring Construction or Functionalization of the Dichloro-Scaffold . The latter is preferred in modern SAR (Structure-Activity Relationship) campaigns due to the commercial availability of the dichloro-precursor.
Strategy A: Nucleophilic Aromatic Substitution ( )
This is the most robust protocol for laboratory-scale preparation. The starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, undergoes bis-displacement with sodium methoxide.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. The C4-chlorine is typically more reactive than the C2-chlorine due to the para-like resonance contribution from the pyrrole nitrogen (N5), although in the presence of excess methoxide and heat, both positions are substituted.
Figure 1: Synthetic workflow for the conversion of the dichloro-precursor to the dimethoxy-analog via nucleophilic aromatic substitution.
Strategy B: De Novo Cyclization (Historical Context)
Early syntheses (e.g., Cupps et al.) utilized 2,4-dimethoxy-6-methyl-5-nitropyrimidine. This route involves:
-
Derivatization of the 6-methyl group (e.g., with DMF-DMA).
-
Reductive cyclization of the nitro group with the side chain to form the pyrrole ring. Note: This route is atom-inefficient for simple analogs but necessary if C6/C7 substitution is required prior to ring closure.
Physicochemical Properties & Reactivity Profile
Tautomerism & Acidity
The molecule exists primarily as the 5H-tautomer in the solid state and neutral solution.
-
Acidity (
): The pyrrole NH (N5) is weakly acidic ( ). Deprotonation requires strong bases (NaH, Cs2CO3) to generate the pyrrolide anion for alkylation. -
Solubility: The introduction of two methoxy groups significantly increases solubility in organic solvents (DCM, EtOAc) compared to the parent 2,4-dioxo (9-deazaxanthine) or 2,4-diamino analogs.
Regioselectivity of Alkylation (The N5 vs. N7 Problem)
A critical challenge in 9-deazapurine chemistry is controlling the site of alkylation/glycosylation.
-
N5-Alkylation (Thermodynamic): Under standard basic conditions (NaH/DMF), alkylation occurs preferentially at the pyrrole nitrogen (N5).
-
C7-Glycosylation (Biogenic Mimicry): To synthesize true nucleoside analogs (C-nucleosides), one cannot simply alkylate. Instead, the C-C bond at C7 is usually formed before ring closure or via lithiation strategies (e.g., halogen-lithium exchange at C7 if a bromide is present).
Critical Warning: Unlike standard purines where N9 is the nucleophile, the "N9" position here is a Carbon (C7). Therefore, direct coupling to sugars requires C-C bond formation techniques (Heck coupling, Lithiation), not simple
Figure 2: Divergent reactivity pathways. Acidic hydrolysis yields the xanthine analog, while basic conditions favor N5-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Materials
-
Precursor: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)
-
Reagent: Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)
-
Solvent: Anhydrous Methanol (0.2 M concentration relative to precursor)
-
Quench: Glacial Acetic Acid
Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Dissolution: Charge the flask with 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Add anhydrous Methanol. Stir until a suspension or partial solution is formed.
-
Addition: Add the Sodium Methoxide solution dropwise via syringe over 10 minutes at room temperature. Observation: The solution may darken.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize carefully with Glacial Acetic Acid until pH
7. -
Concentrate the mixture under reduced pressure (Rotovap) to remove methanol.
-
-
Purification:
-
Resuspend the residue in water (20 mL/g) and extract with Ethyl Acetate (3 x 20 mL/g).
-
Combine organics, dry over
, filter, and concentrate. -
Optional: Recrystallize from minimal hot Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
-
Characterization Data (Reference Values)
| Metric | Expected Value | Notes |
| Appearance | Off-white to pale yellow solid | |
| Solvent: | ||
| MS (ESI) | Consistent with formula |
References
-
Cupps, T. L., Wise, D. S., & Townsend, L. B. (1983). Synthetic strategies for 2,4-dimethoxypyrrolo[3,2-d]pyrimidine.[2] The Journal of Organic Chemistry, 48(7), 1060–1064. [Link]
-
Evans, G. B., et al. (2001). Addition of Lithiated 9-Deazapurine Derivatives to a Carbohydrate Cyclic Imine: Convergent Synthesis of the Aza-C-nucleoside Immucillins.[3] The Journal of Organic Chemistry, 66(17), 5723–5730.[3] [Link]
-
PubChem. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (CID 5375053).[4] National Library of Medicine.[5] [Link]
-
Lim, M. I., & Klein, R. S. (1981). Synthesis of "9-deazaguanosine" and other new 9-deazapurine nucleosides. Tetrahedron Letters, 22(1), 25–28. [Link]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | C6H3Cl2N3 | CID 5375053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The stereoselective enzymatic synthesis of 9-beta-D-2'-deoxyribofuranosyl 1-deazapurine - PMC [pmc.ncbi.nlm.nih.gov]
